chemical structure and properties of 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl-
chemical structure and properties of 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl-
A Comprehensive Exploration of the Synthesis, Spectroscopic Profile, and Therapeutic Potential of 7-Ethyl-4-Methylcoumarin for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Enduring Significance of the Coumarin Scaffold
Coumarins, a prominent class of benzopyrone-containing secondary metabolites, are ubiquitously distributed throughout the plant kingdom and have long been a focal point of medicinal chemistry research.[1][2] Their inherent drug-like properties, including high bioavailability, low molecular weight, and generally low toxicity, make them an attractive scaffold for the development of novel therapeutic agents.[1] The coumarin nucleus is a versatile platform that allows for a wide range of structural modifications, leading to a diverse array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][3][4] Among the vast family of coumarin derivatives, 7-ethyl-4-methylcoumarin (7-EMC) has emerged as a compound of significant interest due to its unique physicochemical properties and its potential as a core structure in the design of new therapeutic agents. This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 7-ethyl-4-methylcoumarin, with a particular focus on its relevance to drug discovery and development.
Physicochemical and Spectroscopic Characterization of 7-Ethyl-4-Methylcoumarin
A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental to its application in research and drug development. While specific experimental data for 7-ethyl-4-methylcoumarin is not extensively documented in publicly available literature, we can infer its properties based on closely related analogs and general principles of organic chemistry.
Physicochemical Properties
The physicochemical properties of 7-ethyl-4-methylcoumarin are presented in Table 1. These values are estimated based on the properties of structurally similar coumarins and are intended to provide a general guideline for handling and experimental design.
| Property | Value (Estimated) | Source/Rationale |
| Molecular Formula | C₁₂H₁₂O₂ | Based on chemical structure |
| Molecular Weight | 188.22 g/mol | Calculated from molecular formula |
| Melting Point | Not available | Expected to be a crystalline solid at room temperature |
| Boiling Point | Not available | Expected to be relatively high due to its molecular weight and polarity |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, chloroform); sparingly soluble in water. | Based on the properties of similar coumarin derivatives[5] |
| Appearance | White to off-white crystalline powder | Based on the appearance of related coumarins[5][6] |
Table 1: Estimated Physicochemical Properties of 7-Ethyl-4-Methylcoumarin.
Spectroscopic Profile
The structural elucidation of 7-ethyl-4-methylcoumarin relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The expected spectroscopic data, based on the analysis of related compounds, is summarized in Table 2.
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the methyl group (singlet), and aromatic protons on the coumarin ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the lactone, aromatic carbons, and the carbons of the ethyl and methyl substituents. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the lactone, C=C stretching of the aromatic ring, and C-H stretching of the alkyl groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Table 2: Expected Spectroscopic Data for 7-Ethyl-4-Methylcoumarin.
Synthesis of 7-Ethyl-4-Methylcoumarin: The Pechmann Condensation
The most widely employed and efficient method for the synthesis of 7-ethyl-4-methylcoumarin is the Pechmann condensation.[7] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.[3][7] In the case of 7-ethyl-4-methylcoumarin, the reaction proceeds between 3-ethylphenol and ethyl acetoacetate.
Reaction Mechanism
The Pechmann condensation is a multi-step process that begins with the acid-catalyzed transesterification of the β-ketoester with the phenol. This is followed by an intramolecular electrophilic aromatic substitution (hydroxyalkylation) where the activated carbonyl group attacks the aromatic ring. The final step is a dehydration reaction that leads to the formation of the stable coumarin ring system.[3]
Figure 1: General workflow of the Pechmann condensation for the synthesis of 7-ethyl-4-methylcoumarin.
Experimental Protocol: A Step-by-Step Guide
The following is a generalized, yet detailed protocol for the synthesis of 7-ethyl-4-methylcoumarin via the Pechmann condensation. This protocol is based on established procedures for similar coumarin syntheses.[3][7]
Materials:
-
3-Ethylphenol
-
Ethyl acetoacetate
-
Concentrated sulfuric acid (or another suitable acid catalyst)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Beakers
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Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine equimolar amounts of 3-ethylphenol and ethyl acetoacetate.
-
Acid Addition: While stirring the mixture in an ice bath, slowly and carefully add concentrated sulfuric acid dropwise. The addition should be controlled to manage the exothermic reaction.
-
Reaction: After the addition of the acid, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC). Gentle heating may be required to drive the reaction to completion.
-
Workup: Pour the reaction mixture slowly into a beaker of ice-cold water with constant stirring. A precipitate of the crude product should form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual acid.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 7-ethyl-4-methylcoumarin.
-
Characterization: Dry the purified product and characterize it using standard analytical techniques (melting point, NMR, IR, and MS) to confirm its identity and purity.
Potential Applications in Drug Discovery and Development
The coumarin scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[3] The 7-ethyl-4-methylcoumarin core, with its specific substitution pattern, offers several avenues for the development of novel therapeutic agents.
As a Scaffold for Anticancer Agents
Numerous studies have demonstrated the potent anticancer activity of coumarin derivatives.[3][8] These compounds can induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways involved in cancer progression.[3] The 7-ethyl-4-methylcoumarin scaffold can be further functionalized at various positions to create a library of compounds for screening against different cancer cell lines.
Figure 2: Potential mechanisms of anticancer activity for derivatives of 7-ethyl-4-methylcoumarin.
As a Fluorescent Probe
Many coumarin derivatives exhibit strong fluorescence, making them valuable tools in biological research as fluorescent probes and labels.[6][9][10] The fluorescence properties of coumarins are highly sensitive to their local environment, which allows for the design of probes that can report on specific biological events or changes in cellular conditions.[1][11] 7-substituted-4-methylcoumarins are particularly well-known for their use as fluorescent markers.[6][9] The ethyl group at the 7-position of 7-EMC can influence its photophysical properties, and the core structure can be modified to create probes for various applications, such as enzyme activity assays and cellular imaging.
Conclusion and Future Perspectives
7-Ethyl-4-methylcoumarin is a versatile and promising molecule with significant potential in the field of drug discovery and development. Its straightforward synthesis via the Pechmann condensation, coupled with the inherent biological activity of the coumarin scaffold, makes it an attractive starting point for the design of novel therapeutic agents. Further research is warranted to fully elucidate the physicochemical and spectroscopic properties of this compound and to explore the full range of its biological activities. The development of new derivatives and their evaluation in various disease models will undoubtedly open up new avenues for the application of 7-ethyl-4-methylcoumarin in medicinal chemistry.
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